![molecular formula C15H13N5O4 B5607941 2-[2-(2-nitrobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5607941.png)
2-[2-(2-nitrobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of 2-[2-(2-nitrobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide and related compounds involves complexation with transition metals like Ni(II) and Co(II), as demonstrated by Ibrahim et al. (2016), who prepared complexes of a similar compound, 2-(2-(2-hydroxybenzyliden)hydrazinyl)-2-oxo-N-(pyridine-2-yl) acetamide, and analyzed their structures through elemental, DFT, and spectral analysis (Ibrahim, El‐Reash, & Yaseen, 2016).
Molecular Structure Analysis
The molecular structure of these compounds often includes coordination to metals, which has been elucidated through various spectroscopic techniques. The structure is significantly influenced by the presence of the nitro group and the hydrazino linkage, which allows for the formation of complexes with metals, as further analyzed in the mentioned studies by Ibrahim et al. (2016).
Chemical Reactions and Properties
These compounds exhibit a range of chemical reactions, including DNA binding affinity and antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungal strains like C. albicans and A. flavus (Ibrahim, El‐Reash, & Yaseen, 2016). The chemical properties are largely defined by the nitrobenzylidene moiety and the acetamide group, contributing to the compound's biological activities.
properties
IUPAC Name |
N'-[(E)-(2-nitrophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c21-14(17-10-12-6-3-4-8-16-12)15(22)19-18-9-11-5-1-2-7-13(11)20(23)24/h1-9H,10H2,(H,17,21)(H,19,22)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEKGHPMIWERRE-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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